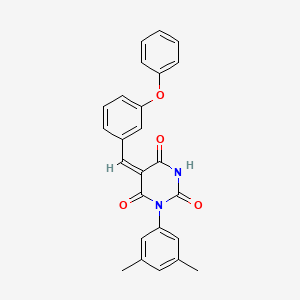![molecular formula C21H24ClF3N4O2 B11667843 [3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B11667843.png)
[3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-クロロ-5-(4-メトキシフェニル)-7-(トリフルオロメチル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-2-イルメタノンは、ピラゾロピリミジン類に属する複雑な有機化合物です。この化合物は、トリフルオロメチル基、メトキシフェニル基、およびピペリジニルメタノン部分を含む独特の構造で特徴付けられます。その潜在的な薬理学的特性により、医薬品化学において重要な関心を集めています。
2. 製法
合成経路と反応条件: 3-クロロ-5-(4-メトキシフェニル)-7-(トリフルオロメチル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-2-イルメタノンの合成は、一般的に多段階有機反応を伴います。一般的な合成経路には、次の手順が含まれます。
ピラゾロピリミジンコアの形成: これは、適切なピラゾール誘導体を塩基性条件下でクロロピリミジンと反応させることで達成できます。
トリフルオロメチル基の導入: この手順には、トリフルオロメチルヨウ化物やトリフルオロメチルスルホン酸などのトリフルオロメチル化剤の使用がよく伴います。
メトキシフェニル基の付加: これは、求核置換反応によって行うことができます。
ピペリジニルメタノン部分の組み込み: この最終手順は、一般的に、中間体の化合物をEDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤の存在下で2-メチルピペリジンと反応させることで行われます。
工業的製造方法: この化合物の工業的製造は、収率と純度を最大化するために、上記の合成経路を最適化する必要があるでしょう。これには、連続フローリアクター、自動合成プラットフォーム、および高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれる場合があります。
反応の種類:
酸化: この化合物は、特にメトキシフェニル基で酸化反応を受ける可能性があり、フェノール誘導体の形成につながります。
還元: 還元反応は、ピペリジニルメタノン部分のカルボニル基で起こり、アルコール誘導体を生じる可能性があります。
置換: ピラゾロピリミジンコアのクロロ基は、さまざまな求核剤と置換されて、幅広い誘導体になります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬。
置換: アミン、チオール、またはアルコキシドなどの求核剤を塩基性条件下で。
主要な生成物:
酸化: フェノール誘導体。
還元: アルコール誘導体。
置換: さまざまな置換ピラゾロピリミジン誘導体。
4. 科学研究への応用
3-クロロ-5-(4-メトキシフェニル)-7-(トリフルオロメチル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-2-イルメタノンには、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および分析研究における参照化合物として使用されます。
生物学: この化合物は、抗炎症作用、抗がん作用、抗菌作用などの潜在的な生物活性について研究されています。
医学: がんや炎症性疾患などのさまざまな病気の治療における治療薬としての可能性について調査されています。
産業: この化合物は、ポリマーやコーティングなどの特定の特性を持つ新しい材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved by reacting a suitable pyrazole derivative with a chloropyrimidine under basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction.
Incorporation of the piperidinylmethanone moiety: This final step typically involves the reaction of the intermediate compound with 2-methylpiperidine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the piperidinylmethanone moiety, potentially yielding alcohol derivatives.
Substitution: The chloro group in the pyrazolopyrimidine core can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazolopyrimidine derivatives.
科学的研究の応用
3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
3-クロロ-5-(4-メトキシフェニル)-7-(トリフルオロメチル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-2-イルメタノンの作用機序は完全に解明されていません。酵素や受容体などの特定の分子標的に作用することで効果を発揮すると考えられています。これらの相互作用は、さまざまなシグナル伝達経路を調節し、観察される生物活性を引き起こす可能性があります。例えば、この化合物は細胞増殖に関与する特定のキナーゼを阻害し、抗がん作用を示す可能性があります。
類似化合物:
- 3-クロロ-5-(4-メトキシフェニル)-7-(トリフルオロメチル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-2-イルメタノン
- 3-クロロ-5-(4-メトキシフェニル)-7-(トリフルオロメチル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-2-イルメタノン
比較:
- 構造上の違い: これらの化合物の主な違いは、ピペリジニルメタノン部分の置換基にあります。異なるアルキル基やアリール基の存在は、化合物の特性に大きな影響を与える可能性があります。
- 薬理学的特性: これらの構造上の変化は、効力、選択性、代謝安定性などの薬理学的活性の違いにつながる可能性があります。
- 独自性: 3-クロロ-5-(4-メトキシフェニル)-7-(トリフルオロメチル)-4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリミジン-2-イルメタノンは、独自の生物活性と治療の可能性を与える可能性のある官能基の特定の組み合わせによってユニークです。
類似化合物との比較
- 3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone
- 3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone
Comparison:
- Structural Differences: The primary difference between these compounds lies in the substituent on the piperidinylmethanone moiety. The presence of different alkyl or aryl groups can significantly influence the compound’s properties.
- Pharmacological Properties: These structural variations can lead to differences in pharmacological activities, such as potency, selectivity, and metabolic stability.
- Uniqueness: 3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.
特性
分子式 |
C21H24ClF3N4O2 |
|---|---|
分子量 |
456.9 g/mol |
IUPAC名 |
[3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C21H24ClF3N4O2/c1-12-5-3-4-10-28(12)20(30)18-17(22)19-26-15(13-6-8-14(31-2)9-7-13)11-16(21(23,24)25)29(19)27-18/h6-9,12,15-16,26H,3-5,10-11H2,1-2H3 |
InChIキー |
OXIAARDTXJYHNH-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1C(=O)C2=NN3C(CC(NC3=C2Cl)C4=CC=C(C=C4)OC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-4-[(E)-{2-[3-(phenylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl methyl carbonate](/img/structure/B11667781.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11667786.png)
![(5Z)-3-benzyl-5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667790.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide](/img/structure/B11667796.png)

![(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11667808.png)
![5-[4-(Benzyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11667815.png)
![2-ethoxy-4-[3-(4-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl cyclohexanecarboxylate](/img/structure/B11667824.png)
![3-(2-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667833.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11667840.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11667850.png)
![4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11667858.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11667861.png)
